1-(3-Allyloxy-2-hydroxy-phenyl)ethanone
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Overview
Description
1-(3-Allyloxy-2-hydroxy-phenyl)ethanone is an organic compound with the molecular formula C11H12O3 It is characterized by the presence of an allyloxy group and a hydroxy group attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Allyloxy-2-hydroxy-phenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-allyloxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Allyloxy-2-hydroxy-phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 1-(3-allyloxy-2-oxo-phenyl)ethanone or 1-(3-allyloxy-2-carboxy-phenyl)ethanone.
Reduction: Formation of 1-(3-allyloxy-2-hydroxy-phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Allyloxy-2-hydroxy-phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Allyloxy-2-hydroxy-phenyl)ethanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the allyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(3-Allyloxy-2-hydroxy-phenyl)ethanone can be compared with similar compounds such as:
1-(3-Methoxy-2-hydroxy-phenyl)ethanone: This compound has a methoxy group instead of an allyloxy group, which affects its reactivity and biological activity.
1-(3-Allyloxy-4-hydroxy-phenyl)ethanone: The position of the hydroxy group is different, leading to variations in chemical behavior and applications.
1-(3-Allyloxy-2-hydroxy-phenyl)propanone:
Properties
CAS No. |
919123-50-5 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(2-hydroxy-3-prop-2-enoxyphenyl)ethanone |
InChI |
InChI=1S/C11H12O3/c1-3-7-14-10-6-4-5-9(8(2)12)11(10)13/h3-6,13H,1,7H2,2H3 |
InChI Key |
UGWLMAFGNZILFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OCC=C)O |
Origin of Product |
United States |
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